molecular formula C20H20F3N3 B6046181 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine

Cat. No. B6046181
M. Wt: 359.4 g/mol
InChI Key: ISRHRDIMBDXWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which is necessary for the termination of dopamine signaling. Inhibition of the dopamine transporter by this compound leads to an increase in extracellular dopamine levels, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine are primarily related to its effects on dopamine signaling. Increased extracellular dopamine levels can lead to various effects such as increased locomotor activity, reward behavior, and cognitive enhancement. However, prolonged exposure to high levels of dopamine can lead to neurotoxicity and other adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine in lab experiments is its selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other compounds that interact with the dopamine system.

Future Directions

There are several future directions for the research on 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine. One area of interest is its potential use in the treatment of various neurological disorders such as Parkinson's disease and ADHD. Another area of interest is its potential use in the treatment of obesity and depression. Additionally, further research is needed to better understand the long-term effects of this compound on dopamine signaling and neurotoxicity.

Synthesis Methods

The synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine involves several steps. The starting material is 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-trifluoromethylbenzyl)ethan-1-amine in the presence of a base such as triethylamine to yield the final product.

Scientific Research Applications

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been studied for its potential use in the treatment of obesity and depression.

properties

IUPAC Name

1-(5-methyl-1-phenylpyrazol-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3/c1-14(24-12-16-8-6-7-11-19(16)20(21,22)23)18-13-25-26(15(18)2)17-9-4-3-5-10-17/h3-11,13-14,24H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRHRDIMBDXWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine

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